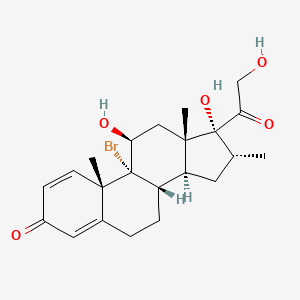

9alpha-Bromo-16alpha-methylprednisolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Overview of Methylprednisolone in Acute Spinal Cord Injury

Methylprednisolone, a corticosteroid with anti-inflammatory and immunosuppressive properties, has been extensively researched for its application in treating acute spinal cord injury (ASCI). Initially, studies like the National Acute Spinal Cord Injury Study II and III suggested methylprednisolone as a standard treatment for ASCI, proposing that early administration could improve outcomes by reducing secondary damage. However, subsequent critical analyses have questioned the efficacy and safety of this treatment approach, highlighting concerns over statistical artifacts in study results and lack of clear evidence supporting its use as a standard care treatment (Kronvall, Sayer, & Nilsson, 2005) (Hurlbert, 2000).

Neuroprotective Efficacy and Therapeutic Potential

Despite the controversies surrounding high-dose methylprednisolone in ASCI, research has continued into its neuroprotective efficacy and therapeutic potential. Studies investigating other steroids, like estrogen, have shown significant neuroprotective properties in experimental spinal cord injury models, suggesting a broader scope for the development of adjunct therapies to improve functional recovery following chronic SCI (Samantaray et al., 2010). This underscores the importance of exploring various pharmacological strategies beyond methylprednisolone to address the complex pathophysiology of SCI.

Clinical Trials and Research Directions

The landscape of acute spinal cord injury treatment and research is marked by numerous clinical trials and studies exploring diverse therapeutic strategies. For instance, completed, ongoing, and planned clinical trials have investigated not only methylprednisolone but also other interventions such as surgical decompression, electrical field stimulation, neuroprotective drugs, and cellular transplantation. These efforts reflect a multifaceted approach to improving outcomes for SCI patients, albeit the challenge of translating promising experimental results into clinically effective treatments remains significant (Hawryluk et al., 2008).

Critical Appraisals and Future Perspectives

The use of methylprednisolone in acute spinal cord injury treatment has undergone extensive scrutiny and critical appraisal. Reviews and analyses have highlighted the limitations and potential biases in pivotal studies, urging a reevaluation of methylprednisolone's role in SCI treatment protocols. This critical perspective emphasizes the need for rigorous, evidence-based approaches to therapy selection and underscores the importance of continuous research to identify and validate more effective treatments (Coleman et al., 2000).

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZYFPXDQDPHGR-CXSFZGCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9alpha-Bromo-16alpha-methylprednisolone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)